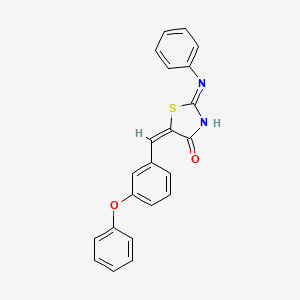![molecular formula C30H32N2O5 B11676913 (4E)-4-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-ethoxybenzylidene)-1-phenylpyrazolidine-3,5-dione](/img/structure/B11676913.png)
(4E)-4-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-ethoxybenzylidene)-1-phenylpyrazolidine-3,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (4E)-4-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-ethoxybenzylidene)-1-phenylpyrazolidine-3,5-dione is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrazolidine-3,5-dione core, which is often associated with anti-inflammatory and analgesic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-ethoxybenzylidene)-1-phenylpyrazolidine-3,5-dione involves multiple steps, including the formation of diaryl ethers and the subsequent condensation reactions. Common synthetic methods for diaryl ethers include Ullmann-type reactions of aryl halides using copper catalysts, Buchwald–Hartwig cross-couplings of aryl halides in the presence of palladium catalytic systems, and Chan–Lam cross-couplings of phenols with arylboronic acids catalyzed by copper .
Industrial Production Methods
Industrial production methods for such complex organic compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced catalytic systems, and continuous flow synthesis techniques to ensure efficient and scalable production.
Analyse Des Réactions Chimiques
Types of Reactions
The compound (4E)-4-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-ethoxybenzylidene)-1-phenylpyrazolidine-3,5-dione can undergo various chemical reactions, including:
Reduction: The addition of hydrogen or the removal of oxygen.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced.
Applications De Recherche Scientifique
The compound (4E)-4-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-ethoxybenzylidene)-1-phenylpyrazolidine-3,5-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic effects.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (4E)-4-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-ethoxybenzylidene)-1-phenylpyrazolidine-3,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes involved in the inflammatory response, thereby reducing inflammation and pain. The exact molecular pathways and targets are still under investigation, but the compound’s structure suggests it may interact with key proteins involved in these processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetoacetate: An ethyl ester of acetoacetic acid, widely used as a chemical intermediate.
Vanillin acetate: A derivative of vanillin, used in flavoring and fragrance industries.
Uniqueness
What sets (4E)-4-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-ethoxybenzylidene)-1-phenylpyrazolidine-3,5-dione apart from similar compounds is its unique combination of functional groups and its potential biological activities. The presence of the pyrazolidine-3,5-dione core, along with the specific substituents, may confer unique properties that make it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C30H32N2O5 |
|---|---|
Poids moléculaire |
500.6 g/mol |
Nom IUPAC |
(4E)-4-[[4-[2-(4-butan-2-ylphenoxy)ethoxy]-3-ethoxyphenyl]methylidene]-1-phenylpyrazolidine-3,5-dione |
InChI |
InChI=1S/C30H32N2O5/c1-4-21(3)23-12-14-25(15-13-23)36-17-18-37-27-16-11-22(20-28(27)35-5-2)19-26-29(33)31-32(30(26)34)24-9-7-6-8-10-24/h6-16,19-21H,4-5,17-18H2,1-3H3,(H,31,33)/b26-19+ |
Clé InChI |
YPRCBIUFSUOCLR-LGUFXXKBSA-N |
SMILES isomérique |
CCC(C)C1=CC=C(C=C1)OCCOC2=C(C=C(C=C2)/C=C/3\C(=O)NN(C3=O)C4=CC=CC=C4)OCC |
SMILES canonique |
CCC(C)C1=CC=C(C=C1)OCCOC2=C(C=C(C=C2)C=C3C(=O)NN(C3=O)C4=CC=CC=C4)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[(E)-(3,4-dichlorophenyl)methylidene]pyridine-4-carbohydrazide](/img/structure/B11676842.png)
![3-bromo-N-(4-fluorobenzyl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11676849.png)
![5-[4-(2-bromoethoxy)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11676856.png)
![3-(4-bromophenyl)-N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11676868.png)
![2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-chlorophenyl)hydrazinecarboxamide](/img/structure/B11676870.png)
![1-[1,3-Bis(2-hydroxybenzyl)-2-imidazolidinyl]-3-bromo-6,7,8,9-tetrahydrodibenzo[B,D]furan-2-OL](/img/structure/B11676875.png)
![2-[(5E)-5-{[5-(2,3-Dichlorophenyl)furan-2-YL]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL]acetic acid](/img/structure/B11676888.png)
![N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]-9H-xanthene-9-carbohydrazide](/img/structure/B11676893.png)
![3-(9H-carbazol-9-yl)-N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]propanehydrazide](/img/structure/B11676897.png)
![methyl 2-[(2,6-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11676910.png)
![Propan-2-yl 4-[(3-{[(4-chlorophenyl)sulfonyl]amino}quinoxalin-2-yl)amino]benzoate](/img/structure/B11676911.png)
![Ethyl 2-({[2-(4-benzylpiperidin-1-yl)-5-nitrophenyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11676917.png)
![2,4-dibromo-6-((E)-{[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B11676924.png)
